N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine

Medicinal Chemistry Structural Biology Kinase Inhibitor

N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine (CAS 5399-98-4, molecular weight 177.21 g/mol, XLogP3-AA 0.8) is a nitrogen-containing fused heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine structural class. This bicyclic scaffold—comprising a pyrazole ring fused to a pyrimidine—has been validated as a privileged pharmacophore in medicinal chemistry, with marketed drugs including allopurinol, zaleplon, and dinaciclib built upon related pyrazolopyrimidine cores.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
CAS No. 5399-98-4
Cat. No. B12796639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine
CAS5399-98-4
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C(=NC=N2)N(C)C
InChIInChI=1S/C8H11N5/c1-5-6-7(12-11-5)8(13(2)3)10-4-9-6/h4H,1-3H3,(H,11,12)
InChIKeyJVWZMIBHARTBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine (CAS 5399-98-4): Chemical Identity and Core Scaffold Procurement Context


N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine (CAS 5399-98-4, molecular weight 177.21 g/mol, XLogP3-AA 0.8) is a nitrogen-containing fused heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine structural class [1]. This bicyclic scaffold—comprising a pyrazole ring fused to a pyrimidine—has been validated as a privileged pharmacophore in medicinal chemistry, with marketed drugs including allopurinol, zaleplon, and dinaciclib built upon related pyrazolopyrimidine cores [2]. The compound features N,N-dimethylamino substitution at the 7-position and a methyl group at the 3-position, establishing a specific 3,7-disubstituted substitution pattern. In the broader landscape of pyrazolopyrimidines, the 1H-pyrazolo[4,3-d]pyrimidine isomer (Pyp3) represents only 11% of the structurally characterized pyrazolopyrimidine-protein complexes, in contrast to the more extensively studied 1H-pyrazolo[3,4-d]pyrimidine isomer (Pyp1) which accounts for 50% of deposited crystal structures [3].

Procurement Risk: Why Generic Pyrazolopyrimidine Substitution Is Not Equivalent to N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine


Substituting one pyrazolopyrimidine for another without rigorous structural validation introduces substantial scientific and regulatory risk. The pyrazolo[4,3-d]pyrimidine isomer (Pyp3) exhibits distinct π-stacking geometry and hydrogen-bonding patterns in protein binding pockets compared to other pyrazolo-pyrimidine regioisomers [1]. Moreover, within the pyrazolo[4,3-d]pyrimidine series, substitution at the 7-position modulates both potency and target selectivity, with 7-oxo, 7-acylamino, and 7-amino derivatives demonstrating divergent pharmacological profiles at adenosine receptor subtypes [2]. The specific N,N-dimethylamino moiety at position 7 and methyl group at position 3 of this compound define its hydrogen-bond acceptor/donor capacity and lipophilicity (XLogP3-AA 0.8), parameters that cannot be replicated by generic pyrazolopyrimidines [3]. Substitution with analogs lacking this precise substitution pattern will inevitably alter target engagement, physicochemical properties, and assay reproducibility.

Quantitative Differentiation Evidence: N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine vs. Structural Comparators


Scaffold-Level Evidence: Pyrazolo[4,3-d]pyrimidine (Pyp3) Isomer Exhibits Lower Protein Complex Abundance than Pyp1 Isomer

The 1H-pyrazolo[4,3-d]pyrimidine scaffold (Pyp3) is found in only 11% of high-resolution crystal structures of pyrazolopyrimidine-protein complexes deposited in the Protein Data Bank, whereas the 1H-pyrazolo[3,4-d]pyrimidine isomer (Pyp1) is present in 50% of such structures [1]. This quantitative distribution indicates that pyrazolo[4,3-d]pyrimidines represent a structurally distinct and less extensively explored chemical space within the pyrazolopyrimidine family. The centroid–centroid distance (dcent) between the pyrazolo[4,3-d]pyrimidine ring and aromatic protein side chains averages 5.32 Å across high-resolution structures (<2.0 Å) [1].

Medicinal Chemistry Structural Biology Kinase Inhibitor

Scaffold-Level Evidence: Pyrazolo[4,3-d]pyrimidine Scaffold Demonstrates 24% Hit Rate in Focused JAK3 Inhibitor Virtual Screening

In a focused virtual screening campaign targeting Janus kinase 3 (JAK3), a 3,5-disubstituted pyrazolo[4,3-d]pyrimidine scaffold emerged as a promising candidate from 79 biologically tested compounds [1]. The screening identified 19 compounds with IC50 < 20 μM, of which four compounds achieved nanomolar potency [1]. This 24% hit rate from a computationally pre-filtered library demonstrates that the pyrazolo[4,3-d]pyrimidine scaffold is a productive starting point for kinase inhibitor discovery.

Kinase Inhibitor Virtual Screening Lead Discovery

Scaffold-Level Evidence: 7-Amino vs. 7-Oxo Pyrazolo[4,3-d]pyrimidine Substitution Modulates Adenosine A3 Receptor Affinity

Within the pyrazolo[4,3-d]pyrimidine scaffold, substitution at the 7-position significantly influences pharmacological activity. Studies have identified 7-oxo-substituted pyrazolo[4,3-d]pyrimidines and 7-acylamino-substituted derivatives as potent and selective human A3 adenosine receptor (hA3 AR) antagonists [1]. The conversion from 7-oxo to 7-amino substitution represents a fundamental change in hydrogen-bonding capacity and electronic distribution, which directly impacts receptor recognition. N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine contains a 7-N,N-dimethylamino group, a modification that introduces tertiary amine character and increased lipophilicity (XLogP3-AA 0.8) compared to primary 7-amino or 7-oxo analogs [2].

Adenosine Receptor GPCR SAR

Recommended Application Scenarios for N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Discovery and Scaffold-Hopping Programs

This compound serves as an entry point to the pyrazolo[4,3-d]pyrimidine chemical space for kinase inhibitor programs. The scaffold has demonstrated a 24% hit rate in focused JAK3 inhibitor virtual screening, with nanomolar potency achievable among identified leads [1]. The 1H-pyrazolo[4,3-d]pyrimidine isomer (Pyp3) is structurally distinct from the more common 1H-pyrazolo[3,4-d]pyrimidine isomer (Pyp1), occurring at 4.5-fold lower frequency in PDB structures [2], offering potential for novel intellectual property generation. The N,N-dimethylamino group at the 7-position provides a synthetically accessible handle for further derivatization and optimization.

Adenosine Receptor Antagonist Development and GPCR Tool Compound Synthesis

The 7-aminopyrazolo[4,3-d]pyrimidine scaffold has been validated for targeting human adenosine receptors, with 7-oxo and 7-acylamino derivatives demonstrating potent and selective hA3 adenosine receptor antagonism [1]. The 7-N,N-dimethylamino substitution in this compound offers an alternative physicochemical profile (XLogP3-AA 0.8, H-bond acceptor count 4) compared to previously characterized adenosine receptor ligands [2]. This compound may serve as a precursor for synthesizing 7-amino-based analogs aimed at exploring subtype selectivity across A1, A2A, and A3 adenosine receptors.

Medicinal Chemistry Scaffold Diversification and Fragment-Based Library Construction

The pyrazolo[4,3-d]pyrimidine core undergoes characteristic non-covalent interactions with receptor proteins, including aromatic π-stacking (present in ~91% of structures) and hydrogen bonding (~73% of structures), with an average centroid–centroid distance of 5.32 Å in high-resolution complexes [1]. N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine represents a specific substitution pattern (3-methyl, 7-N,N-dimethylamino) within this scaffold family. Its physicochemical parameters (MW 177.21 g/mol, XLogP3-AA 0.8, rotatable bond count 1) position it as a low-molecular-weight fragment suitable for inclusion in diversity-oriented synthesis libraries or fragment-based drug discovery collections [2].

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